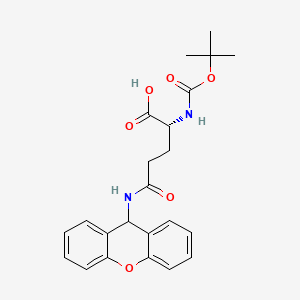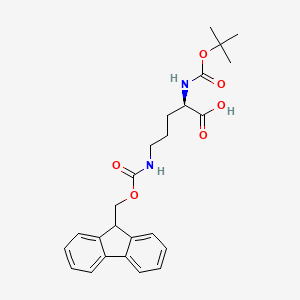
Fmoc-Lys(Dnp)-OH
描述
Fmoc-Lys(Dnp)-OH: is a derivative of lysine, an essential amino acid, modified with two protective groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group and the 2,4-dinitrophenyl (Dnp) group. The Fmoc group is commonly used in solid-phase peptide synthesis to protect the amino group, while the Dnp group is used to protect the side chain of lysine. This compound is particularly useful in peptide synthesis and biochemical research due to its stability and reactivity.
科学研究应用
Chemistry: Fmoc-Lys(Dnp)-OH is widely used in peptide synthesis as a building block. It allows for the selective protection and deprotection of functional groups, facilitating the synthesis of complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and diagnostic tools.
Medicine: this compound is used in the synthesis of peptide-based therapeutics. It is also used in the development of vaccines and other biologically active compounds.
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptides and proteins. It is also used in the development of new materials and nanotechnology applications.
作用机制
Target of Action
Fmoc-Lys(Dnp)-OH is primarily used in the field of peptide synthesis . It is a modified amino acid that is often utilized as a building block in the fabrication of functional materials . Its primary targets are proteases, specifically matrix metalloproteinases (MMPs) . MMPs are enzymes that have been implicated in various disease states such as arthritis, periodontal disease, and tumor cell invasion .
Mode of Action
This compound interacts with its targets (MMPs) by serving as a substrate for these enzymes . It is incorporated into the sequence of a substrate peptide, which is then recognized and hydrolyzed by the MMPs . The hydrolysis of the substrate can be monitored due to the presence of the fluorophore (Fmoc) and the quencher (Dnp), which allows for the evaluation of protease activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the activity of MMPs . MMPs are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, tissue remodeling, and wound healing . By serving as a substrate for these enzymes, this compound can influence these processes.
Result of Action
The primary result of the action of this compound is the hydrolysis of the substrate peptide by MMPs . This can be monitored due to the fluorescence resonance energy transfer (FRET) between the fluorophore (Fmoc) and the quencher (Dnp) . The hydrolysis of the substrate results in an increase in fluorescence, allowing for the evaluation of protease activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly of this compound to gel formation . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .
生化分析
Biochemical Properties
Fmoc-Lys(Dnp)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is largely determined by the specific properties of the Fmoc and Dnp groups .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in the context of peptide synthesis and protease activity assays . It can influence cell function by serving as a substrate for proteases, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes during peptide synthesis . It can bind to enzymes, inhibit or activate them, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is particularly relevant in the context of peptide synthesis, where the compound’s stability, degradation, and long-term effects on cellular function can be observed .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during this process, and can affect metabolic flux and metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dnp)-OH typically involves the following steps:
Protection of the Lysine Side Chain: The ε-amino group of lysine is first protected with the 2,4-dinitrophenyl (Dnp) group. This is achieved by reacting lysine with 2,4-dinitrofluorobenzene in a suitable solvent such as dimethylformamide (DMF) under basic conditions.
Protection of the α-Amino Group: The α-amino group of the lysine derivative is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is done by reacting the lysine derivative with Fmoc-chloride in the presence of a base such as sodium carbonate in a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine are reacted with 2,4-dinitrofluorobenzene and Fmoc-chloride under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or precipitation to obtain the final product with high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: Fmoc-Lys(Dnp)-OH can undergo nucleophilic substitution reactions where the Fmoc or Dnp groups are replaced by other functional groups.
Deprotection Reactions: The Fmoc and Dnp groups can be selectively removed under specific conditions. The Fmoc group is typically removed using a base such as piperidine, while the Dnp group is removed using a reducing agent like thiophenol.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF.
Dnp Deprotection: Thiophenol in a suitable solvent.
Major Products Formed:
Fmoc Deprotection: The major product is the lysine derivative with the Dnp group intact.
Dnp Deprotection: The major product is the lysine derivative with the Fmoc group intact.
相似化合物的比较
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Dnp)-OH but with a tert-butoxycarbonyl (Boc) group instead of the Dnp group.
Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) group instead of the Dnp group.
Fmoc-Lys(ivDde)-OH: Contains an 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde) group instead of the Dnp group.
Uniqueness: this compound is unique due to the presence of the Dnp group, which provides distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific peptide synthesis applications where selective deprotection is required.
属性
IUPAC Name |
(2S)-6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENCMORJQAUAAJ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















